molecular formula C12H13NO3 B2598158 ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE CAS No. 1951441-06-7

ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE

Cat. No.: B2598158
CAS No.: 1951441-06-7
M. Wt: 219.24
InChI Key: ZMXWOKDTEWBXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms. This particular compound is characterized by its ethyl ester group attached to the carboxylate moiety, making it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazine ring.

Reaction Conditions:

    Temperature: 0-5°C initially, then room temperature

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst/Base: Triethylamine

    Yield: Moderate to high, depending on the purity of reactants and reaction conditions

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are used to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazine ring or the ethyl ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents, acylating agents

Major Products Formed

    Oxidation Products: Quinones, hydroxylated derivatives

    Reduction Products: Amines, alcohols

    Substitution Products: Halogenated benzoxazines, alkylated derivatives

Scientific Research Applications

Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The benzoxazine ring can undergo ring-opening polymerization, which is crucial in material science applications.

Comparison with Similar Compounds

Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate can be compared with other benzoxazine derivatives:

    Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but different substitution pattern, leading to varied reactivity and applications.

    Ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Another derivative with a different position of the methyl group, affecting its chemical properties and uses.

Uniqueness

The unique combination of the ethyl ester group and the benzoxazine ring in this compound provides distinct reactivity and versatility, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-15-12(14)11-8(2)13-9-6-4-5-7-10(9)16-11/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXWOKDTEWBXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=NC2=CC=CC=C2O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.